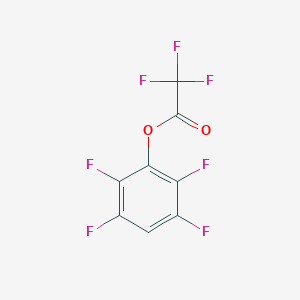

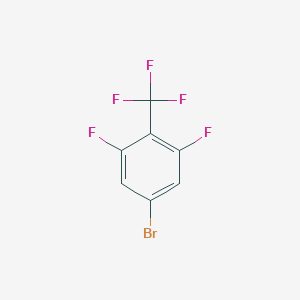

2,3,5,6-Tetrafluorophenyl trifluoroacetate

Descripción general

Descripción

2,3,5,6-Tetrafluorophenyl trifluoroacetate is a compound that is not directly described in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their synthesis, which can provide insight into the properties and reactivity of similar compounds. For instance, the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts involves the use of trifluoroacetic acid as a counteranion precursor, which suggests that trifluoroacetate groups can be introduced into aromatic compounds under certain conditions .

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies. Aryl iodides can be converted to aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts using stoichiometric quantities of trifluoroacetic acid and trimethoxybenzene under oxidizing conditions . Another synthesis route for fluorinated compounds is the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection . These methods indicate that the synthesis of 2,3,5,6-tetrafluorophenyl trifluoroacetate might involve similar reagents and conditions, such as the use of trifluoroacetic acid and an appropriate fluorinated aromatic precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex. For example, the reaction of 2-trifluoroacetylphenol with phosphonous acid dichlorides leads to the formation of tricyclic phosphoranes, with the molecular structure confirmed by X-ray crystallography . This suggests that the molecular structure of 2,3,5,6-tetrafluorophenyl trifluoroacetate could also be elucidated using similar analytical techniques to determine its precise geometry and electronic configuration.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo a variety of chemical reactions. For instance, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reacts with aniline and other amines to form different products . The thermal cyclization and decarbonylation of related compounds have also been studied, leading to the formation of various fluorinated heterocycles . These reactions demonstrate the reactivity of fluorinated aromatic compounds and suggest that 2,3,5,6-tetrafluorophenyl trifluoroacetate may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the close proximity of CF3 groups in a tricyclic phosphorane compound was found to influence its NMR coupling values . The synthesis of 2,4,5-trifluorophenylacetic acid from tetrafluorobenzene also highlights the impact of fluorine on the reaction pathway and the properties of the final product . These findings suggest that the physical and chemical properties of 2,3,5,6-tetrafluorophenyl trifluoroacetate would be characterized by its high electronegativity and potential for unique reactivity due to the influence of the fluorine atoms.

Aplicaciones Científicas De Investigación

Prosthetic Group Synthesis for PET Imaging

The compound 2,3,5,6-Tetrafluorophenyl Trifluoroacetate is utilized in the synthesis of precursors for positron emission tomography (PET) imaging probes. Specifically, it is involved in the preparation of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor required for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate. This fluoronicotinate is a prosthetic group used to radiolabel peptides, enhancing their utility in PET imaging, particularly in nuclear medicine. The structural determination of this precursor is crucial as it confirms the anion exchange necessary for efficient radioisotopic incorporation, a critical step for achieving high radiochemical yields in PET imaging agents (Davis & Fettinger, 2018).

Chemical Synthesis and Fluorocarbanion Chemistry

2,3,5,6-Tetrafluorophenyl Trifluoroacetate is also significant in the domain of chemical synthesis and fluorocarbanion chemistry. For instance, it is used in the oxidation of tris(4-amino-2,3,5,6-tetrafluorophenyl) methane with specific agents to produce a compound that is a strong carbon acid. This compound, when reacted with alkalis, amines, and alcohols, forms long-persisting deep blue solutions of the anion, showcasing its potential in various chemical synthesis processes and applications (Filler et al., 2000).

Peptide Synthesis

In peptide synthesis, 2,3,5,6-Tetrafluorophenyl Trifluoroacetate-based active esters of protected amino acids are prepared to enhance the process. These tetrafluorophenyl esters, particularly for certain amino acid derivatives, show significantly higher melting points and desirable kinetic properties. They are used to prevent extensive racemization during peptide coupling, indicating their importance in maintaining the structural integrity of peptides during synthesis (Hui et al., 2009).

Catalysis and Molecular Interaction Studies

The compound finds applications in studies related to catalysis and molecular interactions. For example, the synthesis and interaction studies of novel heteroacenes, like 2-(2,3,4,5-tetrafluorophenyl)-1H-imidazo[4,5-b]phenazine, showcase its utility. These heteroacenes selectively detect certain ions in organic solvents through colorimetric and fluorescent responses, indicating the potential of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate in developing sensors and studying molecular interactions (Wang et al., 2013).

Safety And Hazards

2,3,5,6-Tetrafluorophenyl trifluoroacetate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, and avoiding breathing dust/fume/gas/mist/vapours/spray . It should be stored in a well-ventilated place and kept cool .

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O2/c9-2-1-3(10)5(12)6(4(2)11)17-7(16)8(13,14)15/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLSSULCTKBVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571658 | |

| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluorophenyl trifluoroacetate | |

CAS RN |

142685-25-4 | |

| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)